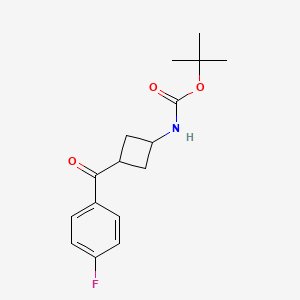

![molecular formula C15H11BrN2O3S B2493154 N-(3-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251595-64-8](/img/structure/B2493154.png)

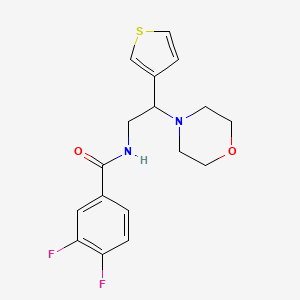

N-(3-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related thieno[3,2-b]pyridine derivatives involves multistep chemical reactions, starting from basic building blocks like bromophenyl compounds and extending through various cyclization and substitution reactions. For instance, the synthesis of thio-substituted ethyl nicotinate derivatives, which are structurally similar, involves reactions starting from 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide, undergoing cyclization to form thieno[2,3-b]pyridines. These compounds then participate in further chemical transformations to yield a variety of derivatives with potential antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Molecular Structure Analysis

The molecular structure of thieno[3,2-b]pyridine derivatives has been the subject of detailed analysis using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These studies reveal that the thieno[2,3-b]pyridine moiety tends to be planar, contributing to the compound's stability and reactivity. The crystal structure can be stabilized by intermolecular and intramolecular hydrogen bonds, as observed in related compounds (Armas et al., 2003).

Chemical Reactions and Properties

These compounds can undergo a variety of chemical reactions, including bromination, diazo-coupling, and reactions with amines, to produce a wide array of derivatives. The ability to participate in diverse chemical reactions makes them valuable for synthesizing novel compounds with potential biological activities. The synthesis approach and subsequent chemical reactions depend significantly on the desired chemical properties and biological activities of the final products (Youssef, Azab, & Youssef, 2012).

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

The compound is involved in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry for their diverse biological activities. For instance, it serves as a precursor in the synthesis of thio-substituted ethyl nicotinate derivatives, which undergo further cyclization to form thieno[2,3-b]pyridines. These compounds are of interest due to their antimicrobial activities, highlighting the compound's role in developing potential therapeutic agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). Additionally, the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using microwave-assisted reactions showcases its utility in creating compounds with valuable biological activities, offering a faster and more efficient synthesis method (Youssef, Azab, & Youssef, 2012).

Biological Activity Exploration

The research extends into exploring the biological activities of synthesized compounds, such as antimicrobial properties. This exploration is crucial for identifying new therapeutic agents against various pathogens. The compound's involvement in synthesizing new thieno[2,3-b]pyridine derivatives that exhibit antimicrobial activity against a range of microorganisms underscores its significance in drug discovery and development processes (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Mécanisme D'action

Target of Action

albicans . Therefore, it’s plausible that this compound may also target similar microbial cells.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other antimicrobial agents, it may interact with microbial cells and inhibit their growth .

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in microbial cells, leading to their inhibition or death .

Result of Action

The compound has been shown to exhibit good to strong antimicrobial activity against microbial strains E. coli, B. mycoides, and C. albicans . The compound prevented the growth of these microbes at certain minimum inhibitory concentration (MIC) levels .

Orientations Futures

Propriétés

IUPAC Name |

N-(3-bromophenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O3S/c1-18-10-5-6-22-13(10)12(19)11(15(18)21)14(20)17-9-4-2-3-8(16)7-9/h2-7,19H,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZZUHZMCZBCJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=C(C1=O)C(=O)NC3=CC(=CC=C3)Br)O)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2493071.png)

![2-(4-isopropylphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2493074.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2493077.png)

![3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium](/img/structure/B2493078.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2493082.png)

![N-(3-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2493084.png)

![1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2493087.png)

![Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2493090.png)

![3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)